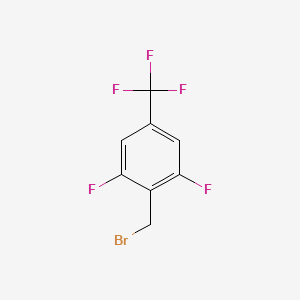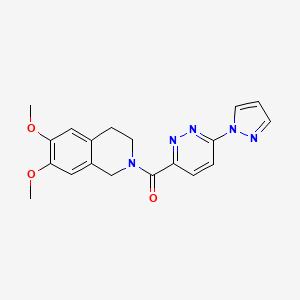
Bromure de 2,6-difluoro-4-(trifluorométhyl)benzyle
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Difluoro-4-(trifluoromethyl)benzyl bromide is an organic compound with the molecular formula C8H4BrF5. It is a benzyl bromide derivative characterized by the presence of two fluorine atoms at the 2 and 6 positions and a trifluoromethyl group at the 4 position on the benzene ring. This compound is known for its reactivity and is used in various chemical synthesis applications.
Applications De Recherche Scientifique
2,6-Difluoro-4-(trifluoromethyl)benzyl bromide is used in various scientific research applications:
Chemistry: It serves as a building block in organic synthesis, particularly in the preparation of fluorinated aromatic compounds.
Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It is involved in the development of drugs with improved pharmacokinetic properties due to the presence of fluorine atoms.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
Target of Action
It is known to be used as a reagent in various chemical reactions , suggesting that its targets could be a wide range of organic compounds.
Mode of Action
It is known that benzylic bromides, such as this compound, can act as electrophiles in various organic reactions . The bromide ion can be displaced by a nucleophile, leading to the formation of a new bond.
Biochemical Pathways
It has been used as a reagent in the synthesis of 1,3,5-triazine-2,4,6-triones , suggesting that it may play a role in the biochemical pathways leading to these compounds.
Result of Action
As a reagent, its primary effect is likely to be the formation of new chemical bonds, leading to the synthesis of new compounds .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2,6-Difluoro-4-(trifluoromethyl)benzyl bromide. For instance, the reaction conditions (e.g., temperature, solvent) can affect the rate and outcome of the reactions in which it participates . .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Difluoro-4-(trifluoromethyl)benzyl bromide typically involves the bromination of 2,6-difluoro-4-(trifluoromethyl)toluene. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN). The reaction is usually conducted under reflux conditions in an inert solvent like carbon tetrachloride or chloroform .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining safety and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
2,6-Difluoro-4-(trifluoromethyl)benzyl bromide undergoes various types of chemical reactions, including:
Nucleophilic Substitution Reactions: The bromine atom can be replaced by nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding benzyl alcohols or carboxylic acids.
Reduction Reactions: Reduction can lead to the formation of the corresponding benzyl fluoride.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions are used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Major Products Formed
Nucleophilic Substitution: Products include azides, thiols, and ethers.
Oxidation: Products include benzyl alcohols and carboxylic acids.
Reduction: Products include benzyl fluoride.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,6-Difluorobenzyl bromide: Similar structure but lacks the trifluoromethyl group.
4-(Trifluoromethyl)benzyl bromide: Similar structure but lacks the difluoro substituents.
2,3,5,6-Tetrafluoro-4-(trifluoromethyl)benzyl bromide: Contains additional fluorine atoms on the benzene ring.
Uniqueness
2,6-Difluoro-4-(trifluoromethyl)benzyl bromide is unique due to the combination of difluoro and trifluoromethyl substituents, which impart distinct electronic and steric properties. These properties enhance its reactivity and make it a valuable intermediate in the synthesis of complex fluorinated compounds .
Propriétés
IUPAC Name |
2-(bromomethyl)-1,3-difluoro-5-(trifluoromethyl)benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrF5/c9-3-5-6(10)1-4(2-7(5)11)8(12,13)14/h1-2H,3H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZOUPBFISGAUPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)CBr)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrF5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.01 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7,7-Dimethyl-10-phenyl-5,6,7,8,10,11-hexahydro-9H-pyrido[3,2-b][1,4]benzodiazepin-9-one](/img/structure/B2488235.png)

![(2E)-3-[(5-fluoro-2-methylphenyl)amino]-2-{4-[4-(2-methylpropyl)phenyl]-1,3-thiazol-2-yl}prop-2-enenitrile](/img/structure/B2488237.png)

![4-Chloro[1]benzothieno[3,2-d]pyrimidin-2-yl methyl sulfide](/img/structure/B2488241.png)
![1-Spiro[6,7-dihydro-1H-imidazo[4,5-c]pyridine-4,1'-cyclohexane]-5-ylprop-2-en-1-one](/img/structure/B2488242.png)



![2-(furan-3-amido)-N-(2-methoxyphenyl)-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine-5-carboxamide](/img/structure/B2488252.png)


![5-Oxa-2-azaspiro[3.5]nonane hemioxalate](/img/structure/B2488255.png)
